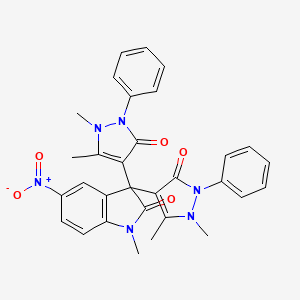![molecular formula C23H31ClN2 B5140218 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride, also known as DMBC HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of carbazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl is not fully understood. However, studies have shown that it can interact with certain receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been suggested that 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has shown to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. One direction is to further investigate its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Additionally, more studies are needed to fully understand the mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl and its interactions with different receptors in the body.
Synthesis Methods
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can be synthesized using different methods. One of the most common methods involves the reaction of 9H-carbazole with 2,6-dimethylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with hydrochloric acid to obtain 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. Other methods involve the use of different reagents and catalysts.
Scientific Research Applications
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has shown potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGDPZBUACJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2,6-Dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)


![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)